Merafloxacin

概要

説明

メラフロキサシンは、SARS-CoV-2ゲノムにおけるフレームシフトに必須な擬似ノット形成を阻害することで知られるフルオロキノロン系抗菌化合物です 。 この化合物は、SARS-CoV-2によって引き起こされる感染症の治療薬候補として有望視されています .

2. 製法

合成経路と反応条件: メラフロキサシンは、キノロンコア構造の形成を含む複数段階のプロセスによって合成されます。 合成は通常、1-エチル-6,8-ジフルオロ-4-オキソキノリン-3-カルボン酸の調製から始まり、その後、ピロリジニル基とエチルアミノメチル基を導入するために様々な化学反応が行われます .

工業生産方法: メラフロキサシンの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、最終製品の一貫性と有効性を維持するための厳格な品質管理が含まれます .

3. 化学反応解析

反応の種類: メラフロキサシンは、以下のを含むいくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて様々な酸化誘導体を生成する可能性があります。

還元: 還元反応は、メラフロキサシンに存在する官能基を修飾するために用いることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、抗菌特性が改変されたメラフロキサシンの様々な誘導体が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Merafloxacin is synthesized through a multi-step process involving the formation of a quinolone core structure. The synthesis typically begins with the preparation of 1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid, which is then subjected to various chemical reactions to introduce the pyrrolidinyl and ethylaminomethyl groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the final product .

化学反応の分析

Types of Reactions: Merafloxacin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.

Substitution: Substitution reactions are used to introduce different substituents into the quinolone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .

科学的研究の応用

Antibacterial Applications

Merafloxacin was initially developed for its antibacterial properties. It exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This makes it effective against infections caused by resistant bacterial strains.

Antiviral Applications

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound can significantly inhibit the -1 PRF activity crucial for viral replication. This inhibition disrupts the synthesis of proteins necessary for the virus's life cycle, thus reducing viral propagation.

- SARS-CoV-2 Inhibition : In vitro studies showed that this compound significantly reduced the efficiency of -1 PRF in SARS-CoV-2 by targeting its pseudoknot structures . This was validated through various assays, demonstrating its potential as a therapeutic agent against COVID-19.

- Broad-Spectrum Antibacterial Activity : Clinical trials have confirmed this compound’s effectiveness against multidrug-resistant strains of bacteria, showcasing its importance in treating complex infections where traditional antibiotics fail .

Future Research Directions

Further investigations are necessary to fully elucidate the safety profile and efficacy of this compound in clinical settings. Key areas for future research include:

- Mechanistic Studies : Detailed exploration of how this compound interacts with various cellular pathways during viral replication.

- Combination Therapies : Evaluating the potential synergistic effects when used in conjunction with other antiviral or antibacterial agents.

- Clinical Trials : Conducting comprehensive clinical trials to assess its effectiveness and safety in diverse patient populations.

作用機序

メラフロキサシンは、SARS-CoV-2ゲノムにおけるフレームシフトに必須な擬似ノット形成を阻害することで抗菌作用を発揮します。 この阻害は、ウイルスタンパク質の適切な翻訳を妨げ、ウイルス複製を阻害します 。 この化合物は、リボソームフレームシフト機構を標的とするため、抗ウイルス療法の有望な候補となっています .

類似化合物:

シプロフロキサシン: 作用機序が似ていますが、活性スペクトルが異なる別のフルオロキノロン系抗菌剤です。

レボフロキサシン: 広域スペクトル抗菌特性で知られており、様々な臨床現場で使用されています。

モキシフロキサシン: グラム陽性菌に対する活性が強化されたフルオロキノロンです.

メラフロキサシンの独自性: メラフロキサシンは、SARS-CoV-2ゲノムにおける擬似ノット形成を特異的に阻害することで、COVID-19治療の潜在的な候補となっています 。 リボソームフレームシフトを標的とする能力は、他のフルオロキノロンとは異なります .

類似化合物との比較

Ciprofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action but different spectrum of activity.

Levofloxacin: Known for its broad-spectrum antibacterial properties and used in various clinical settings.

Moxifloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.

Uniqueness of Merafloxacin: this compound is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for treating COVID-19 . Its ability to target ribosomal frameshifting sets it apart from other fluoroquinolones .

生物活性

Merafloxacin is a fluoroquinolone antibiotic that has garnered attention not only for its antibacterial properties but also for its antiviral activity, particularly against coronaviruses such as SARS-CoV-2. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. Recent studies have revealed that this compound also interferes with the viral replication process in coronaviruses by targeting the programmed ribosomal frameshifting (−1 PRF) mechanism, which is essential for the synthesis of viral proteins.

Key Findings on Antiviral Activity

- Inhibition of SARS-CoV-2 : this compound has shown significant antiviral activity against SARS-CoV-2, with studies indicating it can inhibit viral RNA replication effectively. In a comparative analysis, this compound demonstrated an effective concentration (EC50) of approximately 23.7 μM against the Alpha variant of SARS-CoV-2 .

- Mechanistic Insights : The compound's ability to suppress −1 PRF has been a focal point in understanding its antiviral efficacy. By binding to the viral RNA pseudoknot structure that stimulates −1 PRF, this compound disrupts the translation of essential viral proteins, thereby inhibiting replication .

- Cellular Studies : In cellular models mimicking human respiratory infections, this compound maintained antiviral activity without causing significant cytotoxicity. For instance, in Calu3 cells (a lung adenocarcinoma cell line), it demonstrated sustained antiviral activity with minimal toxicity .

Comparative Efficacy

A comparative analysis of this compound's effectiveness against other antiviral agents reveals its unique position:

| Compound | Virus | EC50 (μM) | Notes |

|---|---|---|---|

| This compound | SARS-CoV-2 (Alpha) | 23.7 | Effective in inhibiting −1 PRF |

| Sotrovimab | SARS-CoV-2 (Alpha) | 0.00013 | Monoclonal antibody with lower EC50 |

| Geneticin | SARS-CoV-2 | 164 | Higher EC50 compared to this compound |

Case Study 1: Inhibition of Viral Replication

In one study, this compound was tested alongside Geneticin in a pseudostratified model of human respiratory tissue infected with SARS-CoV-2. The treatment significantly reduced viral loads when administered post-infection, demonstrating its potential as a therapeutic agent in established infections .

Case Study 2: Structural Modeling and Binding Affinity

Research involving molecular dynamics simulations has provided insights into how this compound binds to the −1 PRF element in coronaviruses. These simulations suggest that the compound stabilizes certain conformations of the viral RNA, thereby impairing its ability to facilitate frameshifting during translation . This structural insight is crucial for understanding how modifications to this compound could enhance its antiviral properties.

Case Study 3: Broad-Spectrum Activity

This compound's effectiveness extends beyond SARS-CoV-2; it has also shown promise against other coronaviruses such as MERS-CoV. In vitro studies indicate that it can suppress replication across different strains, highlighting its potential as a broad-spectrum antiviral agent .

特性

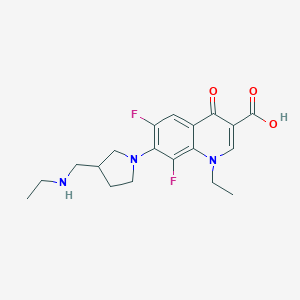

IUPAC Name |

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYYCLWCHFVRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869517 | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91188-00-0, 110013-21-3 | |

| Record name | Merafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。